molecular formula C12H17NO3 B116061 tert-butyl N-(2-methoxyphenyl)carbamate CAS No. 154150-18-2

tert-butyl N-(2-methoxyphenyl)carbamate

Cat. No. B116061
M. Wt: 223.27 g/mol
InChI Key: DHSWMVURURVRDB-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-methoxyphenyl)carbamate is a chemical compound with the molecular formula C12H17NO3 . It is a solid substance and is used in various chemical reactions .


Synthesis Analysis

The synthesis of tert-butyl N-(2-methoxyphenyl)carbamate involves several steps. One method involves the use of tert-butyl lithium in pentane and diethyl ether at -25°C for 20 hours . Another method involves the use of tert-butyl lithium in diethyl ether at -78 to -20°C .


Molecular Structure Analysis

The molecular weight of tert-butyl N-(2-methoxyphenyl)carbamate is 223.27 . The InChI Key is DHSWMVURURVRDB-UHFFFAOYSA-N . The compound has 16 heavy atoms, 6 aromatic heavy atoms, and 5 rotatable bonds .


Chemical Reactions Analysis

Tert-butyl N-(2-methoxyphenyl)carbamate participates in a variety of chemical reactions. For instance, it can be used as a polymerization initiator . It can also undergo deprotection reactions .


Physical And Chemical Properties Analysis

Tert-butyl N-(2-methoxyphenyl)carbamate is a solid substance . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . Its Log Po/w (iLOGP) is 2.9, indicating its lipophilicity . It is soluble, with a solubility of 0.251 mg/ml or 0.00113 mol/l .

Scientific Research Applications

  • Antimicrobial Activity

    • Field : Medicinal Chemistry
    • Application : Compounds similar to tert-butyl N-(2-methoxyphenyl)carbamate, such as o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs, have been studied for their antimicrobial activity .
    • Method : These compounds were synthesized and then screened for their antibacterial activity against various bacteria and their antifungal profile .
    • Results : The compounds showed varying degrees of potency, with some showing maximum potency against S. aureus (ATCC 25323) strain with MIC value of 6.25 µg/ml, which is comparable with standard drug ciprofloxacin .
  • Synthesis of N-Boc-protected anilines

    • Field : Organic Chemistry
    • Application : Tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not specified in the source .
  • Environmental Presence and Effects

    • Field : Environmental Science
    • Application : Synthetic phenolic antioxidants (SPAs) like tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate are used in numerous industrial products to extend shelf life by retarding oxidative reactions.
    • Method : These compounds are present in various environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water.
    • Results : There’s evidence of human exposure through food intake, dust ingestion, and use of personal care products. Concerns have been raised about their potential for hepatic toxicity, endocrine disruption, and carcinogenic effects.
  • N-Boc Protection and Deprotection

    • Field : Organic Chemistry
    • Application : The tert-butyl carbamate (Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It’s stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
    • Method : The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Deprotection typically relies on TFA-induced cleavage .
    • Results : This method has been applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .
  • Enantiomeric Separation

    • Field : Chiral Chemistry
    • Application : A chiral crystalline sponge was used for enantiomeric separation of several compounds .
    • Method : The crystal structures of eight enantiomer@CMOM-5 materials were established, and a detailed analysis of the host−guest interactions was conducted .
    • Results : Enantiomeric excesses in the 22.9−93.5% range were observed for the enantiomeric separations of 1-phenyl-1-butanol, 4-phenyl-2-butanol, 1-(4-methoxyphenyl)-ethanol, and methyl mandelate .
  • Mass Spectrometric Analysis

    • Field : Analytical Chemistry
    • Application : Tert-butyl N-(2,3-dihydroxypropyl)carbamate may be used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not specified in the source .
  • Dual Protection of Amino Functions

    • Field : Organic Chemistry
    • Application : The tert-butyl carbamate (Boc) group is used for dual protection of amino functions in organic synthesis . This is particularly useful when there’s a need to protect an amino function in a synthetic project .
    • Method : The Boc-protection is introduced by converting the amino function to tert-butyl carbamate . This results in a Boc-derivative that is stable to various conditions and can be cleaved by mild acidolysis .
    • Results : This method has been applied in various contexts, including peptide synthesis .
  • Antimicrobial Activity

    • Field : Medicinal Chemistry
    • Application : Compounds similar to tert-butyl N-(2-methoxyphenyl)carbamate, such as o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs, have been studied for their antimicrobial activity .
    • Method : These compounds were synthesized and then screened for their antibacterial activity against various bacteria and their antifungal profile .
    • Results : The compounds showed varying degrees of potency, with some showing maximum potency against S. aureus (ATCC 25323) strain with MIC value of 6.25 µg/ml, which is comparable with standard drug ciprofloxacin .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Skin Sens. 1 . It has hazard statements H302 - H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-(2-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-9-7-5-6-8-10(9)15-4/h5-8H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSWMVURURVRDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406855
Record name Tert-butyl 2-methoxyphenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(2-methoxyphenyl)carbamate

CAS RN

154150-18-2
Record name Tert-butyl 2-methoxyphenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 154150-18-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Leroux, O Lefebvre, M Schlosser - 2006 - Wiley Online Library
Abstract Treatment of ortho‐lithiated tert‐butyl N‐arylcarbamates (ie, BOC‐protected anilines) with N‐(trifluoroacetyl)piperidine provides 2‐(N‐BOC‐amino)aryl trifluoromethyl ketones …

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